molecular formula C12H8ClN3OS B8445460 3-(4-Aminophenyl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole

3-(4-Aminophenyl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole

Cat. No. B8445460
M. Wt: 277.73 g/mol
InChI Key: SOBAXKKTMVAOHI-UHFFFAOYSA-N
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Patent
US07041685B2

Procedure details

A mixture of 5-(3-chloro-thiophen-2-yl)-3-(4-nitro-phenyl)-[1,2,4]-oxadiazole and Pd/C (30 mg) in ethanol (30 mL) under hydrogen (46 psi) was shaken for 6 h. After filtration, the filtrate was concentrated and applied to small column chromatography (hexane:ethyl acetate, 5:1) to yield 18 mg (25%) of the title compound. 1H NMR (CDCl3): 7.98 (d, J=8.7 Hz, 2H), 7.60 (d, J=5.1 Hz, 1H), 7.14 (d, J=5.1 Hz, 2H), 6.78 (d, J=8.7 Hz, 1H).
Name
5-(3-chloro-thiophen-2-yl)-3-(4-nitro-phenyl)-[1,2,4]-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]1[O:11][N:10]=[C:9]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)[N:8]=1>C(O)C.[Pd]>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([C:9]2[N:8]=[C:7]([C:3]3[S:4][CH:5]=[CH:6][C:2]=3[Cl:1])[O:11][N:10]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
5-(3-chloro-thiophen-2-yl)-3-(4-nitro-phenyl)-[1,2,4]-oxadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(SC=C1)C1=NC(=NO1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=NOC(=N1)C=1SC=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.